molecular formula C13H17ClO B1583267 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone CAS No. 66346-01-8

1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone

Cat. No. B1583267
CAS RN: 66346-01-8
M. Wt: 224.72 g/mol
InChI Key: ILQGIJDYSLHIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, also known as 4-chloro-1,1-dimethyl-2-pentanone, is an organic compound that is used in a variety of applications. It is a colorless liquid with a sweet, pungent odor. It is mainly used as a solvent, in the synthesis of pharmaceuticals, in organic synthesis, and in the manufacture of dyes and pigments. In addition, it is also used in the production of some insecticides and herbicides. This compound has also been studied for its potential therapeutic uses, such as its antioxidant and anti-inflammatory activities.

Scientific Research Applications

Application Summary

Methods of Application: The structure of NPS was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS .

Results or Outcomes: The study provided detailed structural information about the synthetic cathinones, which can be useful in forensic investigations and the development of new therapeutic agents .

2. Use as a Chiral Inducer and Auxiliary

Methods of Application

The synthesis, resolution, and synthetic applications of chiral α-PEA and its derivatives were discussed in the study. α-PEA was used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products .

Results or Outcomes: The study reviewed new developments in the synthesis, resolution, and synthetic applications of chiral α-PEA reported in the last decade .

3. Use in the Synthesis of Indole Derivatives

Application Summary

This compound is used in the synthesis of indole derivatives, which have shown significant biological potential. Specifically, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) have shown high inflammation inhibition .

Methods of Application

The synthesis of these indole derivatives involves complex organic chemistry reactions. The specific methods and experimental procedures are not detailed in the source .

Results or Outcomes: The synthesized indole derivatives showed 87.4% and 88.2% inflammation inhibition using paw edema, and 78.5% and 76.6% inhibition of acetic acid-induced writhings .

properties

IUPAC Name

1-(4-chlorophenyl)-4,4-dimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQGIJDYSLHIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7028300
Record name 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7028300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone

CAS RN

66346-01-8
Record name 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66346-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066346018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7028300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROPHENYL)-4,4-DIMETHYL-3-PENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3F88HO81Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Hydrogenation of 139 g of 5-(4-chlorophenyl)-2,2-dimethylpent-4-en-3-one in 245 g of methanol or toluene at 100° C. on 5.6 g of Raney nickel with and without addition of bis-(2-hydroxyethyl) sulphide to give 5-(4-chlorophenyl)- 2,2-dimethylpentan-3-one (final product).
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
245 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone

Citations

For This Compound
5
Citations
AG Bayer, AG Bayer - 1992 - hero.epa.gov
INITIAL SUBMISSION: 1-(4-CHLOROPHENYL)-4,4-DIMETHYL-3-PENTANONE: INDUSTRIAL TOXICITY STUDIES IN RATS AND RABBITS WITH COVER LETTER DATED …
Number of citations: 0 hero.epa.gov
ML Martins, OD Prestes, MB Adaime, R Zanella - Analytical Methods, 2014 - pubs.rsc.org
The declining quality of drinking water supplies due to industrial waste is the result of highly diverse industrial processes. In this context, the establishment of analytical methods focused …
Number of citations: 26 pubs.rsc.org
ML Martins, FF Donato, OD Prestes, MB Adaime… - Analytical and …, 2013 - Springer
Pollution of drinking water supplies from industrial waste is a result of several industrial processes and disposal practices, and the establishment of analytical methods for monitoring …
Number of citations: 31 link.springer.com
JM Peng, LT Yang, Z Qin, AX Hu - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The title compound, C14H18ClN2S+·Cl−, crystallizes with two formula units in the asymmetric unit. The dihedral angles between the mean planes of the chlorophenyl and thiazole rings …
Number of citations: 1 scripts.iucr.org
ML Martins - 2004 - repositorio.ufsm.br
Nos dias atuais métodos analíticos e especialmente profissionais capazes de produzir resultados analíticos satisfatórios para amostras ambientais tendem a ser cada vez mais …
Number of citations: 8 repositorio.ufsm.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.